Secergan
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
298-48-6 |
|---|---|
Molecular Formula |
C18H21BrN2OS |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
trimethyl-(1-oxo-1-phenothiazin-10-ylpropan-2-yl)azanium;bromide |
InChI |
InChI=1S/C18H21N2OS.BrH/c1-13(20(2,3)4)18(21)19-14-9-5-7-11-16(14)22-17-12-8-6-10-15(17)19;/h5-13H,1-4H3;1H/q+1;/p-1 |
InChI Key |
RLTKVEPESLKRSA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Synthetic Chemistry and Structural Modification of Secergan
Established Synthetic Pathways for Secergan
While detailed, step-by-step established synthetic pathways specifically for this compound (Phenthimentonium bromide) are not extensively documented in readily available general literature, its chemical structure suggests a plausible synthetic route based on known reactions in organic chemistry, particularly those involving phenothiazine (B1677639) derivatives and the formation of quaternary ammonium (B1175870) salts.
A likely synthetic approach would involve the functionalization of the phenothiazine nitrogen (N-10 position) with a precursor to the side chain, followed by quaternization. Phenothiazines can undergo N-alkylation or acylation reactions. Given the structure of this compound, which features a 2-dimethylaminopropionyl group attached to the phenothiazine nitrogen, a key intermediate would likely be 10-(2-dimethylaminopropionyl)phenothiazine. This intermediate could potentially be synthesized by the reaction of phenothiazine with 2-dimethylaminopropionyl chloride or a related activated carboxylic acid derivative under appropriate reaction conditions.
The final step to form this compound, a quaternary ammonium salt, would involve the quaternization of the tertiary amine function in 10-(2-dimethylaminopropionyl)phenothiazine with methyl bromide. The reaction of tertiary amines with alkyl halides to form quaternary ammonium salts is a well-established synthetic transformation.
While specific experimental details for the synthesis of this compound via this exact route were not found in the consulted literature, the synthesis of related phenothiazine derivatives involving reaction at the N-10 position with an alkyl halide has been described google.com. Similarly, the quaternization of tertiary amines with alkyl bromides is a standard procedure in organic synthesis.
Design Principles for this compound Analogues and Derivatives
The design of analogues and derivatives of this compound is guided by the principles of structure-activity relationships (SAR) for both anticholinergic agents and phenothiazine derivatives. Modifications are typically aimed at optimizing desired pharmacological activities, improving selectivity, or altering pharmacokinetic properties.
Key structural features of this compound that can be targeted for modification include the phenothiazine ring system, the acyl linker, and the quaternary ammonium group.
Phenothiazine Ring System: Substituents can be introduced onto the phenothiazine ring at various positions. Based on general SAR of phenothiazines, substituents at positions 2 and N-10 are particularly important for activity slideshare.netslideshare.net. The nature and position of these substituents can influence electronic distribution, lipophilicity, and steric bulk, potentially affecting binding to biological targets. For phenothiazine derivatives with other activities (e.g., anticancer), modifications to the ring have been shown to impact potency and selectivity google.commdpi.com.
Acyl Linker: The length and nature of the chain connecting the phenothiazine nitrogen to the quaternary ammonium group are critical for anticholinergic activity. General SAR for anticholinergics suggests an optimal chain length, often around two carbon units, for maximum activity firsthope.co.in. Modifications to the acyl group in this compound could involve altering the chain length, introducing branching, or replacing the carbonyl group with other functional groups (e.g., ether), which could impact receptor binding affinity and efficacy firsthope.co.in.
Quaternary Ammonium Group: The quaternary ammonium head is essential for the potent anticholinergic and ganglionic blocking activity of compounds like this compound slideshare.netfirsthope.co.in. Modifications to the alkyl groups attached to the nitrogen can influence steric interactions at the binding site and alter pharmacokinetic properties. While the trimethylammonium group is common in many potent agents, exploring ethyl, propyl, or other alkyl substituents could lead to analogues with altered activity profiles. The counterion (bromide in this compound) can also be varied, although this typically affects physical properties like solubility rather than intrinsic pharmacological activity.
Design principles for this compound analogues would involve systematic variation of these structural elements and evaluating the resulting compounds for their anticholinergic and ganglionic blocking activities, as well as potential selectivity for different muscarinic or nicotinic receptor subtypes.
Structure-Activity Relationship (SAR) Studies of this compound-Related Compounds
Structure-Activity Relationship studies aim to correlate specific structural features of molecules with their observed biological activities. For this compound, SAR studies would focus on understanding how modifications to its structure impact its anticholinergic and ganglionic blocking effects.
General SAR principles for anticholinergic agents containing a quaternary ammonium group are highly relevant to this compound. The presence of the positively charged quaternary nitrogen is crucial for effective binding to the anionic sites of cholinergic receptors slideshare.netfirsthope.co.in. The distance between the quaternary nitrogen and other key features of the molecule, such as the bulky phenothiazine system in this compound, is also a critical determinant of activity, with a two-carbon chain often favored for optimal muscarinic receptor antagonism firsthope.co.in. The bulky, somewhat rigid phenothiazine ring system in this compound contributes to the affinity and potentially selectivity of the molecule by interacting with recognition sites on the receptor slideshare.netfirsthope.co.in.
While detailed SAR studies specifically mapping the effects of various substitutions on the this compound structure for its anticholinergic and ganglionic blocking activities were not prominently found, research on related phenothiazine derivatives and quaternary ammonium anticholinergics provides insights. Studies on other phenothiazine derivatives have shown that modifications to the tricyclic ring and the side chain significantly influence their pharmacological profiles, including activity at various receptors google.commdpi.com.
This compound itself has been included in studies investigating the inhibitory activity of phenothiazines on cholinesterase enzymes in vitro mdpi.com. Such studies contribute to a broader understanding of the biological interactions of this class of compounds, although detailed SAR specifically for cholinesterase inhibition by this compound derivatives was not available.
Molecular and Cellular Mechanisms of Action of Secergan
Ligand-Receptor Interactions and Binding Profiles
Cholinergic Receptor Binding Dynamics
Secergan is characterized as a potent anticholinergic agent. nih.govumanitoba.ca Cholinergic receptors, which bind to the neurotransmitter acetylcholine (B1216132), are broadly classified into two main types: muscarinic and nicotinic receptors. youtube.comnih.govwikipedia.org Muscarinic receptors are G-protein-coupled receptors, while nicotinic receptors are ligand-gated ion channels. wikipedia.org The anticholinergic properties of this compound suggest an interaction with these receptor systems, likely involving the blockade of acetylcholine binding or action. nih.gov Studies have investigated cholinergic receptor binding in various contexts, highlighting the importance of these interactions in physiological processes and disease states. nih.govmedicaljournalssweden.se
Ganglionic Receptor Binding Characteristics
In addition to its anticholinergic actions, this compound also possesses ganglion-blocking properties. researchgate.netnih.gov Autonomic ganglia contain nicotinic acetylcholine receptors (nAChRs), specifically the ganglionic subtype (often referred to as N2 or NN receptors), which are crucial for transmitting signals between preganglionic and postganglionic neurons in the autonomic nervous system. youtube.comnih.gov These ganglionic nAChRs are typically pentameric structures, often composed of α3 and β4 subunits. rsrltd.commdpi.comsvarlifescience.com The ganglion-blocking action of this compound indicates that it interferes with the function of these receptors, thereby disrupting neurotransmission within autonomic ganglia. nih.gov Autoantibodies targeting ganglionic acetylcholine receptors have been implicated in autoimmune autonomic ganglionopathy, underscoring the critical role of these receptors in autonomic function. rsrltd.commdpi.comsvarlifescience.comnih.govnih.gov
Interactions with Other Amine Receptors
While the primary focus of this compound's receptor interactions is on the cholinergic and ganglionic systems, some research has explored its potential interactions with other amine receptors, such as those for 5-hydroxytryptamine (serotonin) and histamine (B1213489). umanitoba.cacapes.gov.br Amine receptors, including those for serotonin (B10506) and histamine, are involved in a wide range of physiological processes. frontiersin.orgmdpi.comnih.govmdpi.comdrugbank.com The extent and significance of this compound's binding to these receptor systems, compared to its cholinergic and ganglionic effects, would require specific binding studies to elucidate fully.
Enzymatic Modulation by this compound
Cholinesterase Inhibition Kinetics
This compound acts as an inhibitor of cholinesterase enzymes, including acetylcholinesterase (AChE) and plasma cholinesterase (also known as butyrylcholinesterase or BChE). youtube.comnih.govnih.govnih.govgsconlinepress.com The kinetics of this inhibition describe the rate and manner in which this compound interferes with enzyme activity. Studies have investigated the inhibition constants (Ki) for this compound against human plasma cholinesterase. capes.gov.brscispace.com These kinetic parameters provide insight into the potency of this compound as a cholinesterase inhibitor. neu.edu.tr
Data Table: Inhibition Constants (Ki) for this compound
| Enzyme | Substrate | Ki (µM) | Reference |
| Human Plasma ChE | Acetylcholine | Data Not Available | capes.gov.brscispace.com |
| Human Plasma ChE | Butyrylcholine (B1668140) | Data Not Available | capes.gov.brscispace.com |
| Human Erythrocyte AChE | Acetyl-β-methylcholine chloride | Data Not Available | researchgate.net |
The rates of cholinesterase inhibition can be influenced by various factors, and kinetic studies, such as those using time-dependent inhibition assays, are employed to characterize these effects. nih.govuonbi.ac.keajol.info
Mechanism of Cholinesterase Inhibition
The mechanism by which this compound inhibits cholinesterase enzymes has been investigated. For acetylcholinesterase, the mechanism of inhibition by this compound has been reported as of the mixed type. scispace.com Mixed inhibition involves a combination of competitive and non-competitive inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
For plasma cholinesterase, the mechanism of inhibition by this compound has been described as competitive or partially competitive. scispace.com Competitive inhibition occurs when the inhibitor binds to the same active site as the substrate, competing for the enzyme. khanacademy.org Partially competitive inhibition is a variation where the inhibitor binds to the active site but does not completely prevent substrate binding or catalysis. mdpi.com
Understanding the specific mechanism of inhibition provides crucial information about how this compound interacts with the enzyme's active site and its impact on catalytic activity. nih.govkhanacademy.orgmdpi.comnih.gov
Intracellular Signaling Cascades Influenced by this compound
This compound's influence on intracellular signaling cascades is intrinsically linked to its interactions with cell surface receptors and ganglionic targets. While detailed studies on the specific downstream intracellular pathways modulated by this compound are limited in the provided information, its known antagonistic actions on receptors for acetylcholine, nicotine, 5-hydroxytryptamine, and histamine dss.go.th imply an impact on the signaling cascades typically coupled to these receptors.
Receptors, generally located on the cell surface, bind to signaling molecules (ligands) and initiate intracellular events through signal transduction pathways. patnawomenscollege.inlibretexts.org These pathways often involve a series of molecules, including second messengers and signaling proteins, that propagate and amplify the initial signal, ultimately leading to changes in cellular behavior or function, such as altered gene expression, metabolism, or cytoskeletal rearrangement. patnawomenscollege.inkhanacademy.orgopen.edu
For instance, receptors for acetylcholine and histamine are often G protein-coupled receptors (GPCRs) or ligand-gated ion channels. nih.govslideshare.net GPCRs, upon ligand binding, activate heterotrimeric G proteins, which in turn modulate the activity of effector enzymes like adenylyl cyclase or phospholipase C, leading to the generation of second messengers such as cAMP, IP3, and DAG. nih.govslideshare.netnih.gov These second messengers can then activate protein kinases (e.g., PKA, PKC) that phosphorylate various intracellular proteins, thereby influencing numerous cellular processes. patnawomenscollege.innih.govnih.gov Ligand-gated ion channels, when activated, regulate the flow of ions across the cell membrane, altering the cell's membrane potential and triggering downstream signaling events, particularly in excitable cells like neurons and muscle cells.
This compound's antagonistic action on these receptors would interfere with the normal activation of their associated intracellular signaling cascades. By blocking ligand binding, this compound would prevent the conformational changes in the receptors that initiate the downstream signaling events. This disruption would consequently affect the production of second messengers, the activation of protein kinases, and the phosphorylation status of target proteins, thereby modulating the cellular response that would otherwise be triggered by acetylcholine, nicotine, 5-hydroxytryptamine, or histamine. dss.go.th
Similarly, this compound's ganglionic-blocking action dntb.gov.uadss.go.th involves interfering with neurotransmission at autonomic ganglia. This would impact the signaling pathways within postganglionic neurons that are normally activated by neurotransmitters released from preganglionic neurons.
While the precise details of which specific protein kinases, second messengers, or downstream effector proteins are modulated by this compound's actions are not explicitly detailed in the provided search results, its known pharmacological profile indicates that it influences cellular behavior by disrupting signaling initiated at key neurotransmitter receptors and autonomic ganglia.
Cellular Target Elucidation and Validation
The cellular targets of this compound have been elucidated primarily through pharmacological studies observing its effects on physiological responses. dntb.gov.uadss.go.th Early research identified its antagonistic actions against spasms induced by acetylcholine, nicotine, 5-hydroxytryptamine, and histamine in smooth muscle, as well as its hypotensive action attributed to ganglionic blockade. dss.go.th These findings indicated that the cellular targets include the receptors for these neurotransmitters and components of autonomic ganglia. dntb.gov.uadss.go.th
Target elucidation in this context involved observing the functional outcomes of this compound administration in biological systems (e.g., isolated smooth muscle preparations, anesthetized animals) and inferring the likely cellular targets based on the known pharmacology of the agonists it antagonized. dss.go.th For example, the ability of this compound to counteract acetylcholine-induced spasms suggested an interaction with acetylcholine receptors. dss.go.th
Validation of these targets, in the context of the research presented, appears to have been based on the consistency of the observed pharmacological effects across different experimental setups and its relative potency against various agonists. dss.go.th The demonstration of a ganglionic-blocking action through blood pressure measurements in anesthetized rabbits further supported the identification of ganglionic targets. dss.go.th
In contrast to modern target validation techniques that might involve methods such as CRISPR/Cas9 gene editing, RNA interference, chemical proteomics, or the use of selective chemical probes to confirm the functional relevance of a target in cellular or in vivo models nuvisan.comnih.govnih.govpsychiatryconsortium.org, the early studies on this compound relied on classical pharmacological approaches. These methods provided valuable insights into the compound's physiological effects and the types of receptors and tissues it interacts with, thereby elucidating its cellular targets based on functional outcomes. dntb.gov.uadss.go.th
While these early studies successfully identified the primary sites of action for this compound, more detailed molecular-level target validation, such as determining binding affinities to specific receptor subtypes or confirming direct interaction with ganglionic proteins using modern biochemical and cell biology techniques, is not described in the provided search results.
Preclinical Pharmacodynamics and Pharmacological Effects of Secergan
Effects on Autonomic Nervous System Function
The autonomic nervous system (ANS) regulates involuntary bodily functions through a balance of sympathetic and parasympathetic divisions pressbooks.pubnih.gov. Neurotransmission within the autonomic ganglia, where preganglionic neurons synapse with postganglionic neurons, primarily involves acetylcholine (B1216132) (ACh) acting on nicotinic receptors wikipedia.orgcvpharmacology.comusmlestrike.comwikipedia.org. Secergan's effects on the ANS are largely mediated through its interaction with these pathways.
Ganglionic Blockade Pharmacodynamics
Ganglionic blockers are a class of medications that inhibit transmission between preganglionic and postganglionic neurons in the autonomic nervous system. wikipedia.orgcvpharmacology.com. This inhibition often occurs by acting as antagonists at nicotinic acetylcholine receptors located in autonomic ganglia wikipedia.orgcvpharmacology.comusmlestrike.comwikipedia.orgtaylorandfrancis.com. By blocking these receptors, ganglionic blockers reduce both sympathetic and parasympathetic activity wikipedia.orgcvpharmacology.comusmlestrike.comwikipedia.org. The ultimate effect on a specific organ depends on the dominant tone (sympathetic or parasympathetic) in that organ system. wikipedia.org. This compound is identified as a ganglionic blocker nih.gov.
Anticholinergic Pharmacodynamics
Anticholinergic agents are substances that block the action of acetylcholine (ACh) at synapses in the central and peripheral nervous system, typically by inhibiting the binding of ACh to its receptors. wikipedia.orgnih.gov. This action tends to inhibit the parasympathetic nervous system, which controls involuntary smooth muscle contractions and glandular secretions. wikipedia.orgalmostadoctor.co.uknih.gov. While the term "anticholinergic" often refers to antimuscarinic agents that block muscarinic receptors, it can sometimes encompass agents that also affect nicotinic receptors, such as ganglionic blockers. wikipedia.org. This compound is also described as having anticholinergic pharmacodynamics. nih.gov.
Modulation of Smooth Muscle Physiology
The involuntary movement of smooth muscles in various organ systems, including the gastrointestinal tract, lungs, and urinary tract, is influenced by the parasympathetic nervous system, primarily via acetylcholine acting on muscarinic receptors. wikipedia.orgnih.gov. Anticholinergic medications, by blocking these receptors, can inhibit these involuntary contractions. wikipedia.orgalmostadoctor.co.uknih.gov. While the specific detailed research findings on this compound's direct modulation of smooth muscle physiology were not extensively detailed in the search results beyond its general anticholinergic and ganglionic blocking properties, these mechanisms inherently suggest an influence on smooth muscle tone and activity in organs regulated by the autonomic nervous system.
Influence on Glandular Secretion Processes (e.g., salivary gland function, gastric secretion regulation)
Glandular secretions, such as saliva and gastric acid, are significantly regulated by the autonomic nervous system. Parasympathetic stimulation, mediated by acetylcholine, generally increases salivary secretion. youtube.com. Anticholinergic drugs can lead to decreased salivation (xerostomia) by blocking muscarinic receptors in salivary glands. wikipedia.orgwikipedia.orgwikipedia.orgnih.govmedsci.org. Gastric acid secretion is a complex process influenced by multiple factors, including vagal stimulation (parasympathetic), gastrin, and histamine (B1213489). msdmanuals.com. Secretin, a hormone, has been shown to inhibit gastric acid secretion. nih.govnih.govpressbooks.pub. As an anticholinergic and ganglionic blocker, this compound would be expected to influence these secretory processes by reducing parasympathetic outflow. While specific detailed data tables or extensive research findings solely focused on this compound's effects on salivary or gastric secretion were not prominently found, its classification implies an inhibitory effect on these functions due to the blockade of cholinergic transmission. For instance, ganglionic blockers are associated with side effects like xerostomia (dry mouth) and reduced bronchial secretion. wikipedia.org.
Cardiovascular Systemic Responses (e.g., hypotensive effects linked to ganglionic blockade)
Ganglionic blockers interfere with neurotransmission in both sympathetic and parasympathetic ganglia, affecting cardiovascular function. wikipedia.orgcvpharmacology.comusmlestrike.comwikipedia.org. Reduced sympathetic outflow to the heart decreases heart rate and contractility, while reduced sympathetic output to the vasculature decreases vascular tone, leading to vasodilation and reduced systemic vascular resistance. pressbooks.pubcvpharmacology.comusmlestrike.com. These effects can result in a decrease in arterial pressure, leading to hypotensive effects. cvpharmacology.comusmlestrike.com. Orthostatic hypotension is a known consequence of ganglionic blockade. wikipedia.orgusmlestrike.comwikipedia.org. This compound, as a ganglionic blocker, would therefore be expected to exert hypotensive effects related to its action on autonomic ganglia.
Advanced Preclinical Methodologies in Secergan Research
In Vitro Pharmacological Assay Development
In vitro assays are fundamental to early preclinical research, allowing for the assessment of a compound's interaction with specific biological targets in a controlled laboratory setting. These assays help to characterize the compound's mechanism of action and potency.
Receptor Ligand Binding Assays and Kinetics
Receptor ligand binding assays are essential for identifying and characterizing drug targets by measuring the binding affinity and kinetics of a compound to its putative receptor. sigmaaldrich.comwikipedia.orgwikipedia.org These assays typically involve using radiolabeled ligands to quantify binding to receptor preparations, such as cell membranes. sigmaaldrich.comalfa-chemistry.com Techniques like saturation binding and competition binding are employed to determine parameters such as binding affinity (Kd) and the concentration of binding sites (Bmax). sigmaaldrich.comwikipedia.org Kinetic studies measure the rates of association (kon) and dissociation (koff) of the ligand-receptor complex. wikipedia.org While these methodologies are standard in preclinical pharmacology to understand how a compound interacts with its target receptors, specific data detailing Secergan's binding affinities or kinetics in such assays were not found in the consulted literature.
Enzyme Inhibition Assays
Enzyme inhibition assays are used to evaluate the ability of a compound to inhibit the activity of specific enzymes. nih.gov These assays are critical for understanding the compound's mechanism of action if its target is an enzyme. The mechanism and potency of inhibition are determined by measuring enzyme activity in the presence of varying concentrations of the inhibitor and substrate. nih.gov
Research has investigated this compound's effects on cholinesterase enzymes. Studies utilizing human erythrocyte acetylcholinesterase and human plasma cholinesterase have shown that this compound acts as an inhibitor. mims.com Using acetyl-β-methylcholine chloride as a substrate for human erythrocyte acetylcholinesterase, this compound demonstrated a mixed mechanism of inhibition. mims.com For human plasma cholinesterase, with acetylcholine (B1216132) and butyrylcholine (B1668140) as substrates, this compound exhibited competitive or partially competitive inhibition. mims.com Inhibition constants for this compound against these enzymes were determined in these studies, indicating its potency as a cholinesterase inhibitor, although the specific numerical values of these constants were not available in the provided search results. mims.com
Cell-Based Functional Bioassays
Cell-based functional bioassays utilize living cells to assess the biological effects of a compound in a more physiologically relevant context than purely biochemical assays. wikipedia.orgnih.govfishersci.co.uk These assays can measure a variety of cellular responses, including signal transduction, protein expression, cellular secretion, and smooth muscle contraction, depending on the biological target and the desired outcome. wikipedia.orgfishersci.co.uknih.gov Cell-based assays are valuable for confirming the activity observed in binding or enzyme assays and for investigating downstream cellular effects. fishersci.co.uknih.gov They can also be adapted for high-throughput screening to evaluate large numbers of compounds. sigmaaldrich.comfishersci.co.uk Despite the importance of cell-based assays in characterizing the functional activity of compounds with anticholinergic and ganglion-blocking properties like this compound, specific data describing the results of cell-based functional bioassays for this compound were not found in the consulted literature.
Non-Clinical Animal Model Systems for Pharmacological Evaluation
Non-clinical animal models are indispensable for evaluating the pharmacological efficacy and safety of drug candidates in a complex biological system before human testing. fishersci.caguidetopharmacology.orgsenescence.infounimib.it These models aim to mimic aspects of human disease or physiological responses relevant to the drug's intended use. fishersci.ca
Selection Rationale for Translational Animal Models
The selection of appropriate animal models is a critical step in preclinical research, guided by the need for the model to be translational to the human condition being studied. fishersci.ca Ideal models should recapitulate key pathological features or physiological responses relevant to the drug's target and mechanism of action. fishersci.cauni.lu Factors influencing model selection include the similarity of the target in the animal species to the human target, the relevance of the animal's physiology and behavior to the human disease, and the ability of the model to reliably demonstrate the drug's efficacy. fishersci.ca While the anticholinergic and ganglion-blocking actions of this compound suggest potential therapeutic applications that would necessitate evaluation in relevant animal models, specific details regarding the rationale for selecting particular animal models for this compound research were not found in the consulted literature.
In Vivo Pharmacological Efficacy Assessment in Model Organisms
In vivo pharmacological efficacy assessment in model organisms is considered a gold standard for evaluating the therapeutic potential of a drug candidate. unimib.itsigmaaldrich.com These studies measure the compound's ability to produce the desired pharmacological effect within a living system. fishersci.caunimib.it Efficacy is typically assessed by administering the compound to animal models and measuring relevant endpoints, such as physiological changes, behavioral responses, or disease progression. fishersci.caunimib.it The design of these studies involves determining appropriate routes and schedules of administration and selecting endpoints that are reliable indicators of efficacy. fishersci.cauni.lu While in vivo studies would be essential to evaluate the anticholinergic and ganglion-blocking effects of this compound and its potential therapeutic utility, specific data detailing the results of in vivo pharmacological efficacy assessments of this compound in model organisms were not found in the consulted literature.
Ex Vivo Tissue Analysis for Target Engagement
Ex vivo tissue analysis is a crucial preclinical methodology used to assess the interaction of a compound with its target in biological tissues removed from a living organism. This approach allows researchers to study target binding, occupancy, and functional effects in a more complex environment than in vitro systems, while offering better control than in vivo studies. Techniques can include receptor binding assays on tissue homogenates or slices, autoradiography to visualize compound distribution and binding, or functional assays using isolated tissues or organs. These methods provide valuable data on a compound's affinity, selectivity, and efficacy at the tissue level.
Regarding this compound, a study investigating the mechanisms of drug absorption and excretion mentioned 10-(α-dimethylaminopropionyl)-phenothiazine methobromide (this compound®) in the context of absorption studies of quaternary ammonium (B1175870) compounds. annualreviews.org This research utilized an in vivo intestinal loop technique and found significant absorption of various quaternary ammonium compounds, including this compound. annualreviews.org The study noted that the absorption of these compounds could be augmented by a phosphatido-peptide fraction of intestinal tissue, suggesting an interaction with tissue components influencing absorption. annualreviews.org However, this study primarily focused on absorption mechanisms and utilized an in vivo approach with subsequent analysis, rather than a direct ex vivo assessment of target engagement in isolated tissues as the primary methodology. Detailed published research specifically employing ex vivo tissue analysis techniques solely to characterize this compound's target engagement, such as receptor occupancy or binding affinity in isolated tissues, was not found in the conducted literature search.
Computational and In Silico Approaches to this compound Pharmacology
Computational and in silico approaches play an increasingly vital role in modern pharmacology and drug discovery. These methods utilize computational power and algorithms to model biological systems, predict compound behavior, and analyze structure-activity relationships. Techniques such as molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling provide valuable insights that can guide experimental research, prioritize compound synthesis, and potentially reduce the need for extensive in vitro and in vivo testing. Computational pharmacology encompasses a wide variety of theoretical concepts and practical methodological approaches aimed at gaining biological insight through data acquisition and analysis. nih.gov
Despite the general utility of these methods in preclinical research, specific published studies detailing the application of advanced computational and in silico approaches specifically to this compound were not identified in the conducted literature search.
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (ligand) to another (receptor) to form a stable complex. jscimedcentral.com It helps to forecast the binding orientation of small molecules to their biomolecular targets, providing insights into potential binding sites, interaction types (e.g., hydrogen bonds, hydrophobic interactions), and estimated binding affinity through scoring functions. jscimedcentral.combhu.ac.in Molecular dynamics (MD) simulations extend docking studies by simulating the time-dependent behavior of a molecular system, allowing researchers to observe the stability of the ligand-receptor complex and the dynamic nature of their interactions over time. biopractify.comfrontiersin.orgmdpi.com These simulations can provide more realistic insights into the binding process and the conformational changes of both the ligand and the target. biopractify.commdpi.com
While molecular docking and dynamics simulations are widely used to study drug-target interactions for various compounds, no specific research applying these techniques to predict the interaction of this compound with its biological targets was found in the conducted literature search.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is an in silico technique that develops a mathematical relationship between the structural properties (descriptors) of a set of compounds and their biological activity. schrodinger.commdpi.comresearchgate.netyoutube.com By analyzing this relationship, QSAR models can predict the activity of new, untested compounds based on their molecular structure. schrodinger.comyoutube.com This is particularly useful in the design and optimization of compound series or derivatives, allowing researchers to predict how structural modifications might impact biological activity before synthesis and testing. youtube.com QSAR model development involves selecting relevant molecular descriptors, building a statistical model (e.g., using regression analysis), and validating its predictive power. mdpi.comresearchgate.netnih.gov
Research Perspectives and Future Directions for Secergan Investigations
Identification of Novel Molecular Interactions and Off-Targets
Understanding the specific molecular targets with which a compound interacts is fundamental in chemical biology and drug discovery. Molecular recognition, defined as the process by which a molecule binds to its target with high specificity and affinity, is driven by various interactions including hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions. numberanalytics.com The strength and specificity of these interactions dictate the affinity and selectivity of a compound for its target. numberanalytics.com
Research into Secergan's molecular interactions would aim to precisely identify its primary binding partners within biological systems. Beyond intended targets, the identification of "off-targets" is equally critical. Off-target interactions occur when a compound binds to proteins or molecules other than its primary intended target, which can lead to unintended biological effects. researchgate.netstanford.edu Predicting and identifying these off-target interactions is an important aspect of understanding a compound's potential broader impact. stanford.edunih.gov
Future research directions in this area for this compound could involve high-throughput screening methods and computational approaches to map its interaction profile. Techniques such as parallelized identification of protein interactions can help in monitoring specificity profiles and detecting unintended off-target interactions. rsc.org Computational methods, including those based on molecular similarity and data fusion, are being developed to predict off-target drug effects. stanford.edu Applying such advanced methodologies to this compound could reveal a more complete picture of its molecular pharmacology.
Exploration of this compound-Based Scaffolds for New Chemical Entities
Chemical scaffolds, often defined as the core structures or ring systems of molecules, serve as fundamental building blocks in the design and synthesis of new chemical entities (NCEs). mdpi.comrsc.org The exploration of existing bioactive compounds as scaffolds is a strategy employed to generate chemically diverse libraries for drug discovery. rsc.orgnih.gov This approach leverages the known biological activity associated with the core structure while allowing for modification of peripheral groups to optimize properties or explore new activities. rsc.org
This compound, with its distinct phenothiazine (B1677639) core and attached functional groups, presents a potential scaffold for the development of new chemical entities. Research in this area would involve modifying the structure of this compound to create a series of analogs. This could include variations to the side chains, alterations to the phenothiazine ring system, or the incorporation of different chemical moieties. The goal would be to synthesize novel compounds that retain or enhance desirable biological activities potentially associated with the this compound scaffold, while potentially improving pharmacokinetic properties or exploring novel therapeutic areas.
Scaffold hopping, a strategy for discovering structurally novel compounds with similar biological activities by modifying the central core structure, could be a relevant approach. nih.gov Computational tools and techniques, such as Scaffold Hunter, can assist in the exploration of chemical space based on scaffolds and the identification of potential new scaffold classes. mdpi.com Assessing the scaffold diversity of compound libraries derived from this compound would be a key step in this exploration. mdpi.comnih.gov
Development of Advanced Analytical Techniques for this compound Metabolites and Disposition in Preclinical Models
Understanding the metabolic fate and disposition of a compound within a biological system is crucial for preclinical evaluation. Drug metabolism involves the biotransformation of a compound into metabolites, which can have different pharmacological activities or toxicological profiles than the parent compound. sygnaturediscovery.com Disposition encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound.
For this compound, research in this area would focus on identifying and characterizing its metabolites formed in preclinical models. This typically involves in vitro metabolism studies using liver microsomes or hepatocytes from relevant preclinical species to simulate metabolism. sygnaturediscovery.comnih.gov High-resolution accurate-mass spectrometry (MS) is a key analytical technique used for the sensitive detection and characterization of both major and minor metabolites. sygnaturediscovery.com
Furthermore, studying the disposition of this compound in preclinical models (such as rodents or other relevant species) provides insights into how the compound is absorbed into the bloodstream, distributed to various tissues and organs, metabolized, and eventually eliminated from the body. researchgate.net This involves analyzing biological matrices such as plasma, urine, bile, and tissues using sensitive and specific analytical methods. sygnaturediscovery.com
Future directions include the development of more advanced analytical techniques to improve the sensitivity and throughput of metabolite identification and disposition studies. This could involve advancements in mass spectrometry, chromatography, and other bioanalytical methods tailored specifically for this compound and its potential metabolites in complex biological matrices. sygnaturediscovery.comnih.gov Utilizing and further developing in vitro and in vivo preclinical models, such as 3D liver models or genetically modified animal models, can also enhance the translatability of findings to humans and provide a more comprehensive understanding of this compound's metabolic fate and disposition. nih.govresearchgate.netnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
